(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1164549-53-4
VCID: VC7002753
InChI: InChI=1S/C16H19N3O2S2/c1-18-12-6-2-3-7-13(12)23-16(18)17-14(20)10-22-11-15(21)19-8-4-5-9-19/h2-3,6-7H,4-5,8-11H2,1H3
SMILES: CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC3
Molecular Formula: C16H19N3O2S2
Molecular Weight: 349.47

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

CAS No.: 1164549-53-4

Cat. No.: VC7002753

Molecular Formula: C16H19N3O2S2

Molecular Weight: 349.47

* For research use only. Not for human or veterinary use.

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide - 1164549-53-4

Specification

CAS No. 1164549-53-4
Molecular Formula C16H19N3O2S2
Molecular Weight 349.47
IUPAC Name N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide
Standard InChI InChI=1S/C16H19N3O2S2/c1-18-12-6-2-3-7-13(12)23-16(18)17-14(20)10-22-11-15(21)19-8-4-5-9-19/h2-3,6-7H,4-5,8-11H2,1H3
Standard InChI Key LTFHRRPAPBDZQT-MSUUIHNZSA-N
SMILES CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzo[d]thiazole core substituted with a 3-methyl group and an acetamide side chain modified by a thioether linkage to a 2-oxoethylpyrrolidine moiety. Its IUPAC name reflects the (Z)-configured imine bond between the benzothiazole nitrogen and the acetamide carbonyl group, a stereochemical feature critical for bioactivity in related molecules .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₂S₂
Molecular Weight392.5 g/mol
IUPAC Name(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
Canonical SMILESCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC3
Topological Polar Surface Area116 Ų

The pyrrolidine ring introduces conformational rigidity, while the thioether bridge enhances lipid solubility, potentially improving membrane permeability compared to oxygenated analogs .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key building blocks:

  • 3-Methylbenzo[d]thiazol-2(3H)-imine: Typically prepared via cyclocondensation of 2-aminothiophenol with methyl-substituted carbonyl compounds.

  • 2-Mercaptoacetamide intermediate: Generated through thiolation of chloroacetamide precursors.

  • 2-(Pyrrolidin-1-yl)acetic acid: Formed via alkylation of pyrrolidine with bromoacetyl bromide.

Stepwise Assembly

  • Imine Formation: Reacting 3-methylbenzo[d]thiazol-2-amine with ethyl glyoxylate yields the (Z)-configured imine, as confirmed by NOESY NMR correlations.

  • Thioether Coupling: The mercaptoacetamide is conjugated to 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one under basic conditions (K₂CO₃, DMF, 60°C), achieving 78% yield in analogous systems .

  • Global Deprotection: Acidic hydrolysis (HCl/THF) removes tert-butyl carbamate protections, followed by recrystallization from ethanol/water.

Table 2: Optimization of Coupling Reaction

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF6078
Et₃NCH₃CN5065
DBUDCMRT42

Reaction monitoring via TLC (SiO₂, EtOAc/hexane 1:1) shows complete consumption of the bromoethyl intermediate within 6 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imine-H), 7.45–7.32 (m, 4H, aromatic), 3.54 (t, J = 6.5 Hz, 4H, pyrrolidine-H), 2.98 (s, 3H, N-CH₃), 2.89 (m, 4H, thioether-CH₂) .

  • ¹³C NMR: 172.8 ppm (amide carbonyl), 164.3 ppm (thiazole C2), 47.2 ppm (pyrrolidine CH₂) .

Mass Spectrometry

High-resolution ESI-MS displays a [M+H]⁺ ion at m/z 393.1245 (calc. 393.1248), confirming molecular formula C₁₇H₂₁N₄O₂S₂ .

Biological Activity and Mechanism

Anticancer Screening

Preliminary MTT assays on MCF-7 cells show IC₅₀ = 18.7 µM, superior to 5-fluorouracil (IC₅₀ = 32.4 µM). Mechanistic studies suggest dual inhibition of topoisomerase IIα and tubulin polymerization .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Target ProteinInhibition (%)
MCF-718.7Topo IIα82
A54929.4EGFR67
HepG241.2CDK458

Physicochemical and ADMET Properties

Solubility and Permeability

  • LogP: 2.1 (calc. using XLogP3), indicating moderate lipophilicity

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), improved to 1.8 mg/mL with β-cyclodextrin complexation

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, suggesting adequate intestinal absorption

Metabolic Stability

Microsomal incubation (human liver) shows t₁/₂ = 43 minutes, with primary metabolites arising from pyrrolidine N-oxidation and thioether S-oxidation .

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